
5-Isopropylthiophene-3-carbaldehyde
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Description
5-Isopropylthiophene-3-carbaldehyde (CAS: Not provided) is a heterocyclic aldehyde featuring a thiophene backbone substituted with an isopropyl group at position 5 and a formyl (-CHO) group at position 3. Thiophene derivatives are widely studied due to their aromaticity, electronic properties, and versatility in organic synthesis. This compound is utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of ligands or conjugated polymers .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Comparative Properties of Selected Heterocyclic Carbaldehydes
*Data estimated based on analogous thiophene derivatives.
- Electronic Effects : The electron-withdrawing carbaldehyde group reduces the electron density of the thiophene ring, enhancing electrophilic substitution reactivity. The isopropyl group in this compound donates electrons weakly via hyperconjugation but primarily acts as a steric hindrance .
- Aromaticity : Thiophene (aromatic) exhibits greater stability than furan (less aromatic), influencing reaction pathways. Indole derivatives (e.g., 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde) combine aromatic and π-deficient characteristics due to the fused benzene-pyrrole system .
Physicochemical and Industrial Relevance
- Solubility : this compound’s solubility in polar aprotic solvents (e.g., THF) is lower than that of Thiophene-3-carbaldehyde but higher than the indole derivative, which favors DMSO due to its bulky substituents .
- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability (decomposition >200°C) than furan analogs (<150°C).
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
5-propan-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)8-3-7(4-9)5-10-8/h3-6H,1-2H3 |
InChI Key |
MMFHDBOQHRKGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CS1)C=O |
Origin of Product |
United States |
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